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Introduction

Pegnivacogin (formerly RB0O06) is a single-stranded RNA aptamer that acts as a direct and
selective inhibitor of coagulation Factor I1Xa (FIXa). It was developed as part of the REG1
anticoagulation system, which also includes its complementary oligonucleotide active control
agent, anivamersen (formerly RB0O07). Anivamersen is designed to bind to pegnivacogin via
Watson-Crick base pairing, thereby neutralizing its anticoagulant effect in a controllable and
titratable manner.[1][2][3][4] Pegnivacogin was investigated for the prevention of thrombotic
complications in patients with acute coronary syndromes (ACS) undergoing percutaneous
coronary intervention (PCI).[1][2]

Note on Clinical Development: The clinical development of pegnivacogin (as part of the REG1
system) was halted during Phase 3 trials (REGULATE-PCI) due to a higher than expected rate
of serious allergic reactions.[1] Researchers should be aware of this potential for
hypersensitivity when working with this compound.

Mechanism of Action

Pegnivacogin is a 31-nucleotide RNA aptamer that is stabilized against nuclease degradation
and conjugated to a 40-kDa polyethylene glycol (PEG) moiety to extend its plasma half-life. It
binds with high affinity and specificity to the active site of Factor 1Xa, a critical enzyme in the
intrinsic pathway of the coagulation cascade. By inhibiting FIXa, pegnivacogin effectively
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blocks the conversion of Factor X to Factor Xa, which in turn prevents the downstream
generation of thrombin and the formation of a fibrin clot.[3][5] This targeted inhibition of the
intrinsic pathway makes pegnivacogin a potent anticoagulant.

The anticoagulant effect of pegnivacogin can be rapidly and specifically reversed by the
administration of anivamersen, a 15-nucleotide RNA oligonucleotide. Anivamersen's sequence
IS complementary to a portion of the pegnivacogin aptamer, allowing it to bind tightly and
neutralize its activity.[3][6] This offers a unique mechanism for controlling the level of
anticoagulation.

Signaling Pathway Diagram
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Caption: Mechanism of action of pegnivacogin and its reversal by anivamersen.
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Data Presentation

| I ic Eff : : o

Parameter Dose Result Study Population

Factor IX Inhibition 1 mg/kg IV bolus > 99% inhibition Patients with ACS[5]

_ 2.9 + 0.3-fold increase _ _
aPTT Prolongation 1 mg/kg IV bolus ) Patients with ACS[7]
from baseline

Mean aPTT 1 mg/kg IV bolus 93.0 £ 9.5 seconds Patients with ACS[7]
Plasma Concentration 1 mg/kg IV bolus 26.1 £ 4.6 pg/mL Patients with ACS[7]
Descending doses of _
) Rapid, dose-
Reversal of aPTT anivamersen (1.5 to Healthy Volunteers[4]

dependent reversal
0.094 mg/kg)

. . : : : latel :

Assay Condition Result

) Pegnivacogin incubated with o )
ADP-induced CD62P- Significant reduction (100% vs.
) whole blood from healthy
expression 89.79 £ 4.04%)[2]
volunteers

Pegnivacogin incubated with
ADP-induced PAC-1 binding whole blood from healthy
volunteers

Significant reduction (100% vs.
83.02 + 4.08%)[2]

Pegnivacogin incubated with o )
Significant reduction (97.71 £

Platelet Aggregation (LTA) whole blood from healthy
5.30% vs. 66.53 + 9.92%)[2]
volunteers
) Significant reduction 20 min
_ ) 1 mg/kg IV bolus in ACS
Residual Platelet Aggregation post-dose (100% vs. 43.21 +

patients
8.23%)[2]

Experimental Protocols
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In Vitro Evaluation of Pegnivacogin's Effect on Platelet
Reactivity

This protocol is based on the methodology described by Staudacher et al. (2017).[2]

1. Blood Collection and Preparation: a. Draw whole blood from healthy, consenting volunteers
who have not taken any antiplatelet medication for at least 14 days. b. Use a 21-gauge butterfly
needle and collect blood into tubes containing 3.2% sodium citrate. c. The first 3-5 mL of blood
should be discarded to avoid activation due to puncture. d. For light transmission aggregometry
(LTA), prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes
at room temperature. e. Prepare platelet-poor plasma (PPP) by centrifuging the remaining
blood at 2000 x g for 10 minutes.

2. Incubation with Pegnivacogin: a. Incubate whole blood or PRP samples with pegnivacogin
at a desired final concentration (e.g., 10 pg/mL) or vehicle control for 15 minutes at 37°C.

3. Flow Cytometry for Platelet Activation Markers (CD62P and PAC-1): a. To the incubated
whole blood, add adenosine diphosphate (ADP) at a final concentration of 5 uM to induce
platelet activation. b. Simultaneously, add fluorescently labeled antibodies against CD62P and
PAC-1. c. Incubate for 20 minutes at room temperature in the dark. d. Stop the reaction by
adding 1 mL of 1% formaldehyde solution. e. Analyze the samples on a flow cytometer, gating
on the platelet population based on forward and side scatter characteristics. f. Quantify the
percentage of platelets positive for CD62P and the mean fluorescence intensity of PAC-1
binding.

4. Light Transmission Aggregometry (LTA): a. Adjust the platelet count in the PRP to
approximately 250,000/uL using PPP. b. Place cuvettes with PRP in an aggregometer and set
the baseline with PRP (0% aggregation) and PPP (100% aggregation). c. Add ADP (5 uM final
concentration) to the PRP to induce aggregation. d. Record the change in light transmission for
at least 5 minutes. e. The maximum aggregation percentage is determined as the primary
endpoint.

In Vivo Murine Model of Ferric Chloride-Induced Carotid
Artery Thrombosis

This protocol is based on the methodology described by Moreno et al. (2019).[8]
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1. Animal Preparation: a. Anesthetize a C57BL/6 mouse using an appropriate anesthetic
regimen (e.g., isoflurane). b. Place the mouse in a supine position on a heating pad to maintain
body temperature. c. Make a midline cervical incision and carefully dissect the right common
carotid artery from the surrounding tissues.

2. Instrumentation: a. Place a Doppler flow probe around the distal portion of the carotid artery
to monitor blood flow. b. Administer pegnivacogin (e.g., 0.5 mg/kg) or vehicle control via
intravenous injection (e.g., tail vein).

3. Thrombosis Induction: a. Apply a small piece of filter paper (e.g., 1x2 mm) saturated with
10% ferric chloride (FeCls) to the adventitial surface of the carotid artery, proximal to the flow
probe. b. Leave the filter paper in place for 3 minutes to induce endothelial injury. c. After 3
minutes, remove the filter paper and rinse the artery with saline.

4. Data Acquisition: a. Continuously monitor and record the blood flow through the carotid
artery using the Doppler flow probe. b. The primary endpoint is the time to vessel occlusion,
defined as the cessation of blood flow. c. Monitor for a defined period (e.g., 60 minutes) or until
stable occlusion occurs.

Experimental Workflow Diagram
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Caption: Workflow for in vitro and in vivo evaluation of pegnivacogin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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